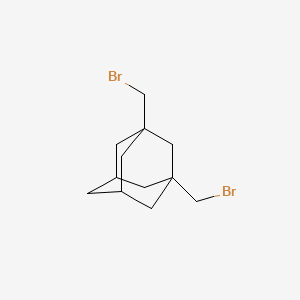
(1s,3s,5r,7r)-1,3-Bis(bromomethyl)adamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1s,3s,5r,7r)-1,3-Bis(bromomethyl)adamantane is a derivative of adamantane, a hydrocarbon with a unique cage-like structure This compound is characterized by the presence of two bromomethyl groups attached to the adamantane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s,5r,7r)-1,3-Bis(bromomethyl)adamantane typically involves the bromination of 1,3-dimethyladamantane. This can be achieved using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of the methyl groups with bromomethyl groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and a suitable radical initiator in a controlled environment allows for the large-scale synthesis of this compound with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1s,3s,5r,7r)-1,3-Bis(bromomethyl)adamantane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction of the bromomethyl groups can yield the corresponding methyladamantane.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
Nucleophilic Substitution: Produces derivatives such as 1,3-bis(hydroxymethyl)adamantane or 1,3-bis(aminomethyl)adamantane.
Oxidation: Yields products like 1,3-bis(carboxylic acid)adamantane.
Reduction: Results in 1,3-dimethyladamantane.
Wissenschaftliche Forschungsanwendungen
(1s,3s,5r,7r)-1,3-Bis(bromomethyl)adamantane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Incorporated into polymers to enhance thermal stability and mechanical properties.
Medicinal Chemistry: Investigated for its potential as a precursor to pharmacologically active compounds.
Biological Studies: Utilized in the study of molecular interactions and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of (1s,3s,5r,7r)-1,3-Bis(bromomethyl)adamantane involves its ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The bromomethyl groups serve as reactive sites for further functionalization, allowing the compound to interact with various molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1s,3s,5r,7r)-Adamantane-1,3-dicarboxylic acid: Similar in structure but contains carboxylic acid groups instead of bromomethyl groups.
(1s,3s,5r,7r)-Adamantane-1,3-diylbis(ethane-2,1-diyl) bis(4-methylbenzenesulfonate): Contains sulfonate groups, offering different reactivity and applications.
Uniqueness
(1s,3s,5r,7r)-1,3-Bis(bromomethyl)adamantane is unique due to its dual bromomethyl groups, which provide multiple sites for chemical modification
Eigenschaften
IUPAC Name |
1,3-bis(bromomethyl)adamantane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLZKHBTRUJFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CBr)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[3,4,5-Tris(acetyloxy)-6-[(2-nitrophenyl)amino]oxan-2-yl]methyl acetate](/img/structure/B7739428.png)
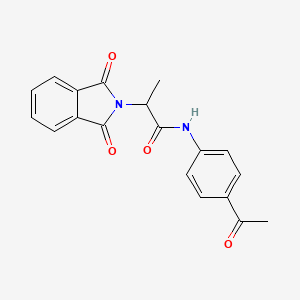
![2-[(2-Chlorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B7739437.png)
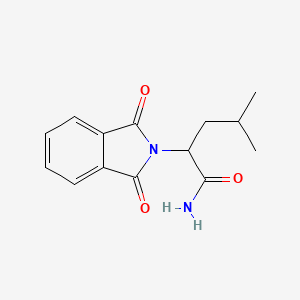
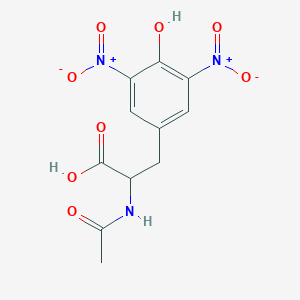
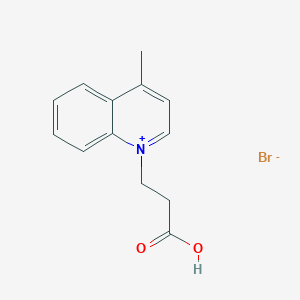
![2-Bromomethyl-1h-imidazo[1,2-a]pyridinium bromide](/img/structure/B7739463.png)
![3,4-dimethyl-1-phenylpyrazolo[3,4-b]pyridin-6-ol](/img/structure/B7739477.png)
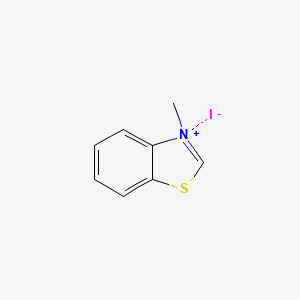
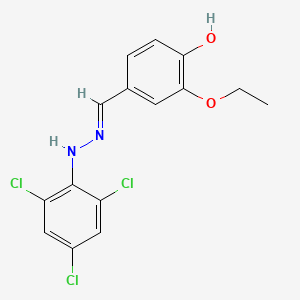
![3,7-Bis(methoxycarbonyl)-2,6-dioxobicyclo[3.3.1]nonane-1,5-dicarboxylic acid](/img/structure/B7739507.png)
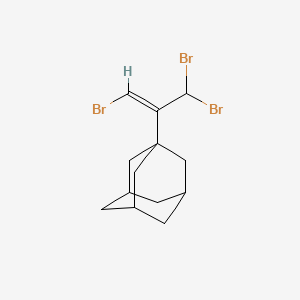
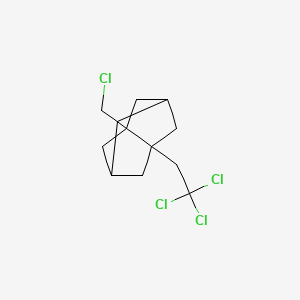
![1-[(2-Chloro-2-phenylethyl)sulfonyl]-4-nitrobenzene](/img/structure/B7739530.png)
